((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
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Overview
Description
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group, an undecafluoropentyl group, and a sulfonylamino linkage. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps One common method starts with the sulfonation of benzene to produce benzenesulfonic acidThe final step involves the formation of the sulfonylamino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-pressure systems .
Chemical Reactions Analysis
Types of Reactions
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Electrophilic Substitution: The benzenesulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonylamino linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various halogenating agents. Reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
Major products formed from these reactions include various substituted benzenesulfonic acids and sulfonamides .
Scientific Research Applications
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino linkage allows it to form stable complexes with various enzymes and proteins, thereby modulating their activity. The undecafluoropentyl group enhances its stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality but lacking the undecafluoropentyl and sulfonylamino groups.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group instead of the undecafluoropentyl group.
Uniqueness
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of the undecafluoropentyl group and the sulfonylamino linkage. This combination imparts enhanced stability, resistance to oxidation, and unique reactivity compared to other sulfonic acid derivatives .
Properties
CAS No. |
68299-20-7 |
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Molecular Formula |
C12H7F11NNaO5S2 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C12H8F11NO5S2.Na/c13-8(14,9(15,16)11(19,20)21)10(17,18)12(22,23)31(28,29)24-5-6-3-1-2-4-7(6)30(25,26)27;/h1-4,24H,5H2,(H,25,26,27);/q;+1/p-1 |
InChI Key |
ZOLFZTRCIJDXKB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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